4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
Description
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a hydroxyl group and a trifluoromethyl group at the 4-position, along with a carbaldehyde substituent at the 1-position. The compound exists as a mixture of diastereomers due to stereochemical variation at the hydroxyl-bearing carbon (C-4). This structural complexity arises from the tetrahedral geometry of the C-4 atom, which allows for two distinct configurations (cis and trans relative to the aldehyde group).
The trifluoromethyl group confers unique electronic and steric properties, including enhanced hydrophobicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research . The aldehyde group at C-1 provides a reactive site for further synthetic modifications, such as condensations or reductions.
Diastereomer separation is challenging due to subtle differences in physical properties. Techniques such as chiral chromatography (HPLC), crystallization, or derivatization with chiral auxiliaries (e.g., Mosher’s acid) are often employed .
Properties
CAS No. |
1782894-92-1 |
|---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2 |
InChI Key |
RHAQXWPDXNOQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. Research indicates that 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde can serve as a precursor in the synthesis of biologically active compounds.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer properties. The synthesis of novel pyrazolo[1,5-a]pyrimidines using this aldehyde showed promising results in inhibiting cancer cell proliferation. The introduction of the trifluoromethyl group was found to enhance the potency of these derivatives against various cancer cell lines .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Trifluoromethyl derivative A | Moderate | 25 |
| Trifluoromethyl derivative B | High | 10 |
Asymmetric Synthesis
The compound is also utilized in asymmetric synthesis, particularly as a chiral building block. Its ability to form diastereomers allows for the production of enantiomerically enriched products.
Example: Catalyzed Reactions
In a recent study, 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde was employed in a Mannich-type reaction facilitated by a chiral diamine ligand. This reaction yielded products with high diastereo- and enantioselectivity, showcasing the compound's utility in synthesizing complex organic molecules .
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Mannich Reaction | Chiral Diamine | 90 | 95 |
| Henry Reaction | Cu(OAc)2 Complex | 85 | 92 |
Material Science
The unique properties of 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde extend into material science, particularly in the development of fluorinated polymers and coatings.
Case Study: Fluorinated Polymers
Research has shown that incorporating this compound into polymer matrices improves thermal stability and chemical resistance. The trifluoromethyl group imparts hydrophobic characteristics, making these materials suitable for applications in harsh environments .
| Property | Before Modification | After Modification |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Water Contact Angle (°) | 70 | 110 |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Key Comparative Insights:
Functional Group Influence: The aldehyde group in the target compound distinguishes it from analogs like 24e and 12k, which contain oxazolidinone rings. This aldehyde enhances reactivity for nucleophilic additions, unlike the ketone in 4-hydroxymethyl-2-cyclohexen-1-one . Trifluoromethyl groups universally improve hydrophobicity and chromatographic separation efficiency across analogs. For example, in 24e, the CF₃ group reduces adsorption polarity, accelerating elution compared to non-fluorinated analogs .
Diastereomer Separation Challenges: Compounds with bulky substituents (e.g., oxazolidinones in 24e) exhibit higher diastereomeric ratios (93:7) due to steric hindrance limiting epimerization. In contrast, the target compound’s simpler cyclohexane backbone may require advanced techniques like 19F NMR for precise analysis . Ester-rich analogs (e.g., Erythro-4d) show lower separation efficiency due to overlapping polarities, whereas trifluoromethyl groups improve resolution in HPLC .
Mosher’s acid derivatization (used in ) is less effective for the target compound due to the aldehyde’s reactivity, necessitating alternative chiral resolving agents .
Stereochemical Analysis
Industrial Relevance
- Pharmaceutical Intermediates: The compound’s CF₃ and aldehyde groups make it a candidate for protease inhibitors or kinase-targeting drugs, analogous to 12k’s use in aminoallylation studies .
- Agrochemicals : Enhanced metabolic stability from the CF₃ group aligns with trends in herbicide design, as seen in fluorinated sulfones .
Biological Activity
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, a mixture of diastereomers, is an organic compound characterized by its unique structural features, including a hydroxyl group and a trifluoromethyl group attached to a cyclohexane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is , with a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group enhances lipophilicity and stability, making the compound suitable for various biological applications. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.17 g/mol |
| Functional Groups | Hydroxyl, Trifluoromethyl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, leading to inhibition or activation of critical pathways. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's biological effects.
Enzyme Inhibition Studies
Research indicates that 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde may exhibit significant enzyme-inhibitory properties. For instance, structurally similar compounds have shown potential in inhibiting cholinesterases and cyclooxygenases (COX), which are crucial in various physiological processes.
Case Study: COX Inhibition
A study evaluating the inhibitory potential of this compound against COX enzymes demonstrated promising results. The half-maximal inhibitory concentration (IC50) values for selected analogs were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Diclofenac | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.09 |
These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further therapeutic development.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexanone | Lacks hydroxyl and carboxylic acid groups | Limited biological activity |
| 4-(Trifluoromethyl)cyclohexanecarboxylic acid | Methyl ester instead of hydroxyl group | Moderate activity against certain enzymes |
| Trans-4-(trifluoromethyl)cyclohexanecarboxylic acid | Different stereochemistry | Varies based on stereochemistry |
The unique combination of functional groups in 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde contributes to its enhanced biological activities compared to these similar compounds.
Chemical Reactions Analysis
Phosphonate Formation via Nucleophilic Addition
Reaction with lithium diethyl phosphate (generated in situ from diethyl phosphite and LTMP) in THF at −30°C yields diastereomeric phosphonates 4a and 4b (1:1 ratio) with 84% isolated yield . Key observations:
-
4a exhibits P–F coupling (³¹P NMR: ), while 4b lacks this coupling.
-
X-ray diffraction confirmed 4a adopts a syn/cis conformation (1S,2R,3S and 1R,2S,3R enantiomers), whereas 4b has an anti/cis conformation (1R,2R,3S and 1S,2S,3R enantiomers) .
Table 1: Phosphonate Synthesis Conditions and Outcomes
| Parameter | Details |
|---|---|
| Reactants | Diethyl phosphite, LTMP, THF |
| Temperature | −30°C → room temperature |
| Yield | 84% |
| Diastereomer Ratio | 1:1 (4a:4b) |
| Key NMR Data | ³¹P NMR: (4a), (4b) |
Stereochemical Analysis via Mosher Esters
Treatment with (S)-(+)-MTPA-Cl under Swern oxidation conditions generates diastereomeric Mosher esters (5a–5d ), enabling absolute configuration determination :
-
5a and 5c (δ₅) show downfield ³¹P signals due to deshielding effects.
-
5b and 5d (δᵣ) exhibit upfield shifts from shielding by the MTPA phenyl ring.
Table 2: Mosher Ester Diastereomer Ratios and Reactivity
| Starting Material | Product Ratio (5a,c:5b,d) | Reactivity Notes |
|---|---|---|
| 4a | 1:3.5 | Higher steric hindrance near hydroxyl group |
| 4b | 1:1.2 | Reduced steric effects enhance reaction kinetics |
Nucleophilic Ring-Opening Reactions
Acid-catalyzed reactions with thiols proceed with high regio- and diastereoselectivity :
-
syn/cis-4a produces anti/syn products (e.g., 6a–12a ).
-
anti/cis-4b yields anti/syn adducts (e.g., 6b–12b ).
Table 3: Thiol Reactions with Phosphonates 4a and 4b
| Thiol | Product | Yield (%) | Selectivity Notes |
|---|---|---|---|
| Benzylthiol | 6a | 92 | Steric control favors equatorial attack |
| 4-Nitrothiophenol | 7b | 85 | Electronic effects dominate regiochemistry |
Oxidation and Functional Group Interconversion
While direct oxidation studies on the aldehyde group are not explicitly documented in the provided sources, the compound’s hydroxyl group can undergo Swern oxidation (as seen in its synthesis from alcohol precursors) . This reactivity aligns with analogous cyclohexane derivatives, where hydroxyl → aldehyde oxidation is typically mediated by oxalyl chloride/DMSO .
Structural and Mechanistic Insights
Preparation Methods
Trifluoromethylation of Cyclohexanone Derivatives
The introduction of the trifluoromethyl (-CF₃) group is a critical early step. Source outlines a multi-step approach starting with cyclohexanone derivatives, where trifluoromethylation is achieved using agents such as Umemoto’s reagent or Ruppert–Prakash reagent (TMSCF₃). For example, treatment of 4-hydroxycyclohexanone with TMSCF₃ in the presence of a fluoride ion catalyst (e.g., CsF) yields 4-hydroxy-4-(trifluoromethyl)cyclohexanone. This intermediate is subsequently oxidized to the aldehyde via Corey–Fuchs conditions (PPh₃, CBr₄, then H₂O) or reduced to the alcohol followed by Dess–Martin periodinane oxidation.
Key Data:
-
Yield for trifluoromethylation: 60–75% (optimized with CsF at −78°C).
-
Oxidation efficiency: Dess–Martin periodinane achieves >90% conversion to the aldehyde.
Ring-Opening and Reformatsky Reactions
Epoxide Ring-Opening Strategies
Source describes a related method for 3-fluoro-4-hydroxycyclohexane carboxylates, which can be adapted for the target compound. Epoxide intermediates, such as 4-(trifluoromethyl)cyclohexene oxide, are subjected to acid-catalyzed ring-opening with water or alcohols. Subsequent oxidation of the resulting diol to the aldehyde is achieved using pyridinium chlorochromate (PCC).
Example Protocol:
Reformatsky Reaction for Aldehyde Installation
The Reformatsky reaction between 4-(trifluoromethyl)cyclohexanone and ethyl bromoacetate generates a β-hydroxy ester, which is dehydrated to an α,β-unsaturated ester. Ozonolysis followed by reductive workup (e.g., Zn/HOAc) installs the aldehyde group while preserving the hydroxyl and trifluoromethyl moieties.
Diastereoselective Trifluoromethylation Using Togni’s Reagent
Bis-Trifluoromethylation of Cyclohexyli-denemalononitriles
Source highlights a novel diastereoselective bis-trifluoromethylation strategy. Cyclohexyli-denemalononitrile reacts with Togni’s reagent (2 equivalents) under radical initiation (e.g., AIBN) to install two -CF₃ groups. Subsequent hydrolysis of the nitrile groups to carboxylic acids, followed by decarboxylation, yields the aldehyde.
Optimized Conditions:
-
Solvent: THF/MeOH (1:1), 0.1 M.
-
Catalyst: NaBH₄ (4 equiv.) for nitrile reduction.
Purification and Diastereomer Separation
Chromatographic Resolution
Due to the compound’s diastereomeric nature, separation via flash chromatography (FC) or HPLC is essential. Source reports successful resolution using silica gel FC with gradients of dichloromethane (DCM) and dimethylacetamide (DMA). For example, a 40% DMA in DCM eluent achieves baseline separation of diastereomers with >95% purity.
Chromatography Data:
Crystallization Techniques
Crystallization from isopropanol or ethanol/water mixtures enriches diastereomer ratios. Source notes that slow cooling (−20°C, 24 h) of a saturated isopropanol solution increases the trans/cis ratio from 3:1 to 5:1.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Diastereomer Ratio (trans:cis) | Scalability |
|---|---|---|---|---|
| Cyclohexanone Route | Trifluoromethylation → Oxidation | 60–75 | 3:1 | High |
| Epoxide Ring-Opening | Epoxidation → Ring-opening → PCC | 70–82 | 3:1 | Moderate |
| Bis-CF₃ Addition | Radical trifluoromethylation | 50–65 | 5:1 | Low |
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde as a diastereomeric mixture?
- Methodological Answer : The synthesis typically involves cyclohexane ring functionalization with trifluoromethyl and hydroxyl groups. A common approach is the Prins cyclization or aldol condensation, where stereochemical control is limited, leading to diastereomer mixtures. For example, asymmetric induction using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can be attempted, but incomplete selectivity may necessitate post-synthesis separation . Reaction conditions (temperature, solvent polarity) should be optimized to minimize competing pathways .
Q. How can diastereomers of this compound be separated and characterized?
- Methodological Answer : Chromatographic techniques (HPLC with chiral stationary phases or normal-phase silica columns) are standard. Preparative HPLC is preferred for high-purity isolation. Fluorous tagging, as demonstrated in stereoisomer libraries, allows efficient separation by exploiting differential solubility in fluorous media . Characterization requires combined NMR (¹H, ¹³C, 2D-COSY) and chiral HPLC to confirm diastereomeric ratios. Note that NMR signals may overlap due to structural similarity, necessitating high-field instruments (≥500 MHz) .
Q. What analytical methods are critical for confirming the presence of diastereomers in a mixture?
- Methodological Answer : Key methods include:
- NMR Spectroscopy : Compare coupling constants (-values) and chemical shifts of protons near stereocenters. Diastereomers exhibit distinct splitting patterns (e.g., axial vs. equatorial substituents) .
- Mass Spectrometry : HRMS confirms molecular formula but not stereochemistry.
- Polarimetry : Measures optical activity if diastereomers are chiral and not racemic .
- X-ray Crystallography : Definitive for absolute configuration but requires single crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when diastereomers exhibit near-identical signals?
- Methodological Answer : For overlapping signals, use advanced 2D-NMR techniques:
- NOESY/ROESY : Identifies spatial proximity of protons to differentiate chair conformations or substituent orientations.
- HSQC/HMBC : Correlates carbon-proton couplings to resolve ambiguous assignments.
- Variable Temperature NMR : Alters conformational equilibria, enhancing signal separation . Computational modeling (DFT or MD simulations) may predict chemical shifts to validate experimental data .
Q. What strategies optimize diastereoselectivity during synthesis to reduce post-reaction separation burdens?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily introduce steric or electronic directing groups (e.g., Evans oxazolidinones) to bias transition states.
- Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective C–H functionalization.
- Solvent/Stereoelectronic Control : Polar aprotic solvents (e.g., DMF) stabilize specific transition states via dipole interactions. Substituent electronic effects (e.g., CF₃ groups) can lock conformations via hyperconjugation .
Q. How do diastereomers of this compound impact structure–activity relationship (SAR) studies in neurotrophic or pharmacological research?
- Methodological Answer : Diastereomers may bind differentially to biological targets due to altered 3D conformations. For SAR:
- Step 1 : Synthesize all diastereomers via stereodivergent routes (e.g., varying protecting groups or reaction sequences) .
- Step 2 : Test in vitro/in vivo bioactivity (e.g., neurite outgrowth assays for neurotrophic activity).
- Step 3 : Correlate activity with stereochemistry using molecular docking or pharmacophore modeling. For example, in talaumidin analogs, axial hydroxyl configurations enhanced neurotrophic effects .
Q. What experimental designs address challenges in quantifying diastereomeric excess (de) in dynamic systems?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Monitor reaction progress over time (e.g., via in situ IR or LC-MS) to determine if equilibrium favors one diastereomer.
- Chiral Derivatization : Convert diastereomers to derivatives with distinct chromatographic retention (e.g., Mosher ester analysis).
- Isotopic Labeling : Use ¹³C-labeled precursors to track stereochemical integrity during reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between diastereomers in preclinical studies?
- Methodological Answer :
- Purity Verification : Confirm diastereomer purity via HPLC and NMR. Trace impurities (e.g., residual catalysts) may skew results.
- Conformational Analysis : Use circular dichroism (CD) or computational tools to assess dominant conformers. Bioactivity differences may arise from conformational flexibility .
- Metabolic Stability : Evaluate diastereomer-specific metabolism (e.g., CYP450 interactions) using liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
